ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE
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Overview
Description
ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE is an organic compound with the molecular formula C15H15N3O2S and a molar mass of 301.36 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a benzoate ester, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with pyridine-2-carbamothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The pyridine ring and the carbamothioyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{[(PYRIDIN-3-YL)CARBAMOTHIOYL]AMINO}BENZOATE: Similar structure but with the pyridine ring at a different position.
ETHYL 4-{[(5-CHLORO-2-PYRIDINYL)CARBAMOTHIOYL]AMINO}BENZOATE: Contains a chlorine substituent on the pyridine ring.
ETHYL 4-{[(5-HYDROXY-3,4-BIS(HYDROXYL METHYL)-6-METHYL.PYRIDIN-2-YL)DIAZENYL]BENZOATE: A derivative with additional hydroxyl and methyl groups
Uniqueness
ETHYL 4-{[(PYRIDIN-2-YL)CARBAMOTHIOYL]AMINO}BENZOATE is unique due to its specific substitution pattern and the presence of both pyridine and benzoate ester groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
ethyl 4-(pyridin-2-ylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-2-20-14(19)11-6-8-12(9-7-11)17-15(21)18-13-5-3-4-10-16-13/h3-10H,2H2,1H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULNHHLNTIHORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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